4-[5-(1,3-Benzodioxol-5-ylmethylamino)pyridin-3-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(1,3-Benzodioxol-5-ylmethylamino)pyridin-3-yl]phenol is a complex organic compound that features a benzodioxole moiety, a pyridine ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(1,3-Benzodioxol-5-ylmethylamino)pyridin-3-yl]phenol typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Amination Reaction: The benzodioxole is then reacted with an appropriate amine to introduce the amino group.
Coupling with Pyridine: The amino-benzodioxole is coupled with a pyridine derivative under conditions such as palladium-catalyzed cross-coupling.
Introduction of the Phenol Group: Finally, the phenol group is introduced through a substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[5-(1,3-Benzodioxol-5-ylmethylamino)pyridin-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-[5-(1,3-Benzodioxol-5-ylmethylamino)pyridin-3-yl]phenol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer properties and its ability to interact with various biological targets.
Biological Research: Used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[5-(1,3-Benzodioxol-5-ylmethylamino)pyridin-3-yl]phenol involves its interaction with specific molecular targets such as enzymes and receptors. The benzodioxole moiety can interact with hydrophobic pockets, while the phenol group can form hydrogen bonds with amino acid residues. This dual interaction can lead to inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(1,3-Benzodioxol-5-yl)pyridin-3-yl]phenol
- 4-[5-(1,3-Benzodioxol-5-ylmethyl)pyridin-3-yl]phenol
Uniqueness
4-[5-(1,3-Benzodioxol-5-ylmethylamino)pyridin-3-yl]phenol is unique due to the presence of the amino group, which can enhance its binding affinity and specificity towards biological targets. This makes it a valuable compound for drug development and other applications.
Properties
CAS No. |
821784-20-7 |
---|---|
Molecular Formula |
C19H16N2O3 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
4-[5-(1,3-benzodioxol-5-ylmethylamino)pyridin-3-yl]phenol |
InChI |
InChI=1S/C19H16N2O3/c22-17-4-2-14(3-5-17)15-8-16(11-20-10-15)21-9-13-1-6-18-19(7-13)24-12-23-18/h1-8,10-11,21-22H,9,12H2 |
InChI Key |
COMIATJOPUPKPV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=CN=CC(=C3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.